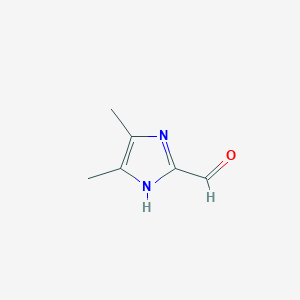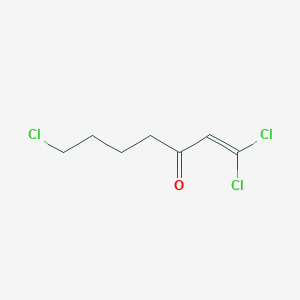![molecular formula C21H22O5 B173194 (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 143390-87-8](/img/structure/B173194.png)
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one, also known as DMFOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMFOB is a flavonoid derivative that has been synthesized using various methods, including microwave irradiation and palladium-catalyzed cross-coupling reactions.
作用机制
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one exerts its biological activities through various mechanisms. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the replication of viruses by targeting viral proteins.
生化和生理效应
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the replication of viruses, which can prevent viral infections.
实验室实验的优点和局限性
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under physiological conditions. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit low toxicity in vitro and in vivo, making it a potential therapeutic agent for various diseases. However, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its bioavailability. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one. One potential direction is to study the compound's efficacy in clinical trials for various diseases, including cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one. Moreover, the compound's mechanism of action needs to be elucidated further to understand its biological activities. Furthermore, additional studies are needed to investigate the compound's potential for drug-drug interactions and its safety in humans.
合成方法
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one can be synthesized using various methods, including palladium-catalyzed cross-coupling reactions and microwave irradiation. One of the most commonly used methods involves the reaction of 5-(3,3-Dimethyloxiranyl)-3-methyl-2-penten-1-ol with 7-hydroxy-4-methylcoumarin in the presence of a palladium catalyst. The reaction proceeds smoothly to give (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one in good yield.
科学研究应用
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. Additionally, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Moreover, (E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one has shown antiviral activity against several viruses, including influenza virus and hepatitis C virus.
属性
CAS 编号 |
143390-87-8 |
|---|---|
产品名称 |
(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one |
分子式 |
C21H22O5 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
9-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(4-6-16-21(2,3)26-16)8-10-24-20-18-15(9-11-23-18)12-14-5-7-17(22)25-19(14)20/h5,7-9,11-12,16H,4,6,10H2,1-3H3/b13-8+ |
InChI 键 |
SJUMCSVMQWFUTR-MDWZMJQESA-N |
手性 SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC4C(O4)(C)C |
SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC4C(O4)(C)C |
规范 SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC4C(O4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



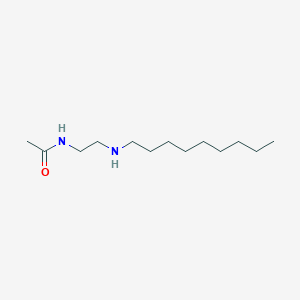

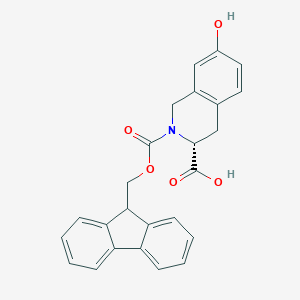
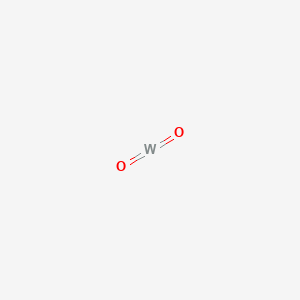
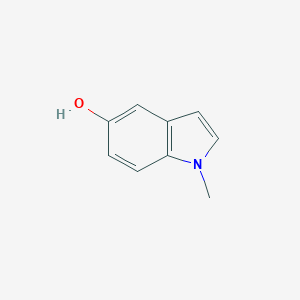
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)
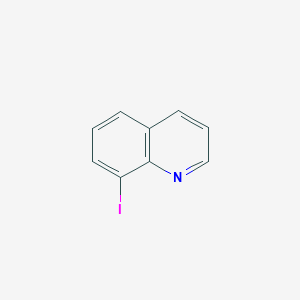
![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)
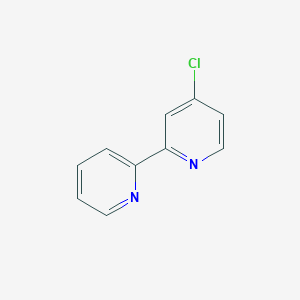
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
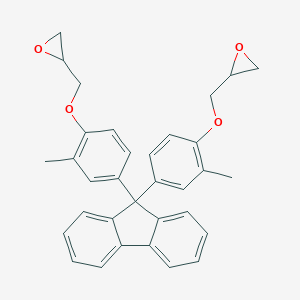
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
